molecular formula C8H14Cl2N4S3 B1663655 TPT-260 Dihydrochloride CAS No. 2076-91-7

TPT-260 Dihydrochloride

Cat. No. B1663655
CAS RN: 2076-91-7
M. Wt: 333.3 g/mol
InChI Key: DSODRWWHAUGSGD-UHFFFAOYSA-N
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Description

TPT-260 Dihydrochloride, also known as R55, is a thiophene thiourea derivative . It acts as a chaperone to stabilize the retromer complex against thermal denaturation . It has been used as a pharmacological tool for research on Alzheimer’s disease .


Molecular Structure Analysis

TPT-260 Dihydrochloride is a thiophene thiourea derivative with a molecular weight of 260.00 in its free base form .


Physical And Chemical Properties Analysis

TPT-260 Dihydrochloride is a light yellow to yellow solid . Its molecular formula is C8H14Cl2N4S3 and it has a molecular weight of 333.32 . It is soluble in DMSO and water .

Scientific Research Applications

Neuroscience: Alzheimer’s Disease Research

TPT-260 Dihydrochloride: is utilized in neuroscience, particularly in the study of neurodegenerative disorders like Alzheimer’s Disease. It acts as a chaperone that stabilizes retromer complexes, which are crucial for trafficking cargo out of endosomes . This stabilization is significant in preventing the amyloid precursor protein (APP) from being cleaved into fragments that induce Alzheimer’s disease .

Cellular Biology: Endosomal Trafficking

In cellular biology, TPT-260 Dihydrochloride has been shown to increase the level of retromer proteins in cultured hippocampal neurons. This leads to the redirection of APP from the endosome and reduces the formation of pathogenic APP, highlighting its role in endosomal trafficking .

Pharmacology: Drug Development

The compound’s ability to stabilize retromer complexes against thermal denaturation makes it a potential pharmacological chaperone. This property can be harnessed in drug development to design molecules that can enhance the stability of protein complexes, thereby preventing their misfolding and aggregation .

Molecular Biology: Protein Stability

TPT-260 Dihydrochloride: is used in molecular biology research to study protein stability. Its chaperone activity is essential for maintaining the integrity of protein complexes at higher temperatures, which is valuable for understanding the mechanisms of protein folding and stability .

Chemical Biology: Chaperone Activity

The chaperone activity of TPT-260 Dihydrochloride is also of interest in chemical biology. Researchers can explore how such small molecules can mimic the activity of larger chaperone proteins, leading to insights into the development of new classes of chaperones .

Therapeutic Research: Neuroprotective Agents

In therapeutic research, TPT-260 Dihydrochloride ’s role in redirecting APP from the endosome and reducing the formation of pathogenic APP fragments positions it as a potential neuroprotective agent. This could lead to new treatments for diseases characterized by protein misfolding and aggregation .

Material Science: Thermal Stability

Lastly, in material science, the thermal stabilization properties of TPT-260 Dihydrochloride could be applied to the development of materials that require maintenance of complex structures under thermal stress, providing a novel approach to enhancing material resilience .

Mechanism of Action

Target of Action

TPT-260 Dihydrochloride, also known as NSC 55712, is a thiophene thiourea derivative . Its primary target is the retromer complex , a multiprotein complex responsible for trafficking cargo out of endosomes . This complex plays a crucial role in neuroprotection by preventing the amyloid precursor protein (APP) from being cleaved into Alzheimer’s disease-inducing fragments via the endosome .

Mode of Action

TPT-260 Dihydrochloride acts as a chaperone to stabilize the retromer complex against thermal denaturation . It dose-dependently increases the level of retromer proteins, redirects APP from the endosome, and reduces the formation of pathogenic APP .

Biochemical Pathways

The primary biochemical pathway affected by TPT-260 Dihydrochloride is the endosomal trafficking pathway . By stabilizing the retromer complex, TPT-260 Dihydrochloride prevents the cleavage of APP into disease-inducing fragments, thus playing a neuroprotective role .

Pharmacokinetics

Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The stabilization of the retromer complex by TPT-260 Dihydrochloride results in a dose-dependent increase in the level of retromer proteins . This redirection of APP from the endosome reduces the formation of pathogenic APP, thereby potentially mitigating the progression of Alzheimer’s disease .

Action Environment

The action of TPT-260 Dihydrochloride is influenced by environmental factors such as temperature, as it stabilizes the retromer complex against thermal denaturation . .

Safety and Hazards

TPT-260 Dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODRWWHAUGSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TPT-260 Dihydrochloride

CAS RN

2076-91-7
Record name 2076-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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